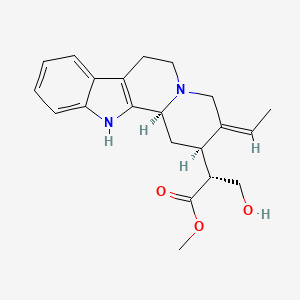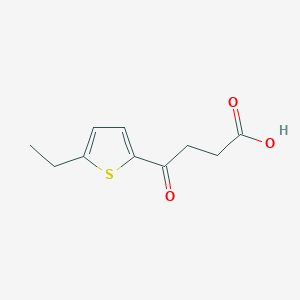
Mnt4MPyP
説明
Mnt4MPyP is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a metalloporphyrin complex that has been synthesized using a unique method, and its properties have been extensively studied to understand its mechanism of action and potential applications.
科学的研究の応用
- Mnt4MPyP enhances the cytotoxicity of pharmacological ascorbate (vitamin C) in cancer cells. Ascorbate acts as an electron donor to generate hydrogen peroxide (H₂O₂), which is toxic to tumor cells. Mnt4MPyP increases the rate of ascorbate oxidation, leading to higher H₂O₂ production and improved cancer cell killing .
- Mnt4MPyP serves as an SOD mimic. It efficiently decomposes superoxide radicals (O₂⁻·) in liposomes. Its catalytic activity is comparable to natural SOD enzymes, making it a promising candidate for antioxidant therapies .
- Researchers have incorporated Mnt4MPyP into niosomes (nano-sized nonionic surfactant particles) to explore its effects on drug delivery systems. By leveraging its unique properties, Mnt4MPyP could enhance drug delivery efficiency .
- Mnt4MPyP exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its anti-inflammatory effects make it relevant for conditions associated with inflammation .
- Due to its antioxidant activity, Mnt4MPyP has been investigated for potential neuroprotective effects. It may mitigate oxidative stress in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .
- Porphyrins, including Mnt4MPyP, are used in PDT. When exposed to light, they generate reactive oxygen species (ROS) that selectively damage cancer cells. Mnt4MPyP’s unique properties make it a candidate for PDT applications .
Cancer Therapy Enhancement
Superoxide Dismutase (SOD) Mimic
Drug Delivery Systems
Antioxidant and Anti-Inflammatory Properties
Neurodegenerative Diseases
Photodynamic Therapy (PDT)
特性
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMBUVHIHVYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36MnN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mnt4MPyP | |
CAS RN |
70649-54-6 | |
| Record name | Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?
A1: MnT4MPyP (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].
Q2: How does MnT4MPyP interact with liposomes and other drug delivery systems?
A2: The cationic nature of MnT4MPyP allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of MnT4MPyP in vivo []. Studies have shown that when incorporated into liposomes or niosomes, MnT4MPyP retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes MnT4MPyP-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.
Q3: What is the role of MnT4MPyP in enhancing the effects of radiotherapy?
A3: MnT4MPyP acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the MnT4MPyP-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].
Q4: What are the limitations of using MnT4MPyP in a clinical setting?
A4: Although MnT4MPyP exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to MnT4MPyP [].
Q5: How is the efficacy of MnT4MPyP assessed in preclinical studies?
A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of MnT4MPyP. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of MnT4MPyP on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of MnT4MPyP on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of MnT4MPyP and guiding further clinical development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




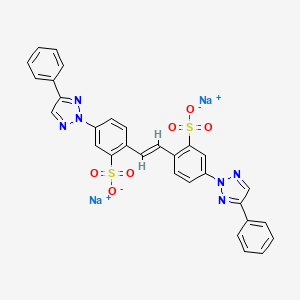
![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
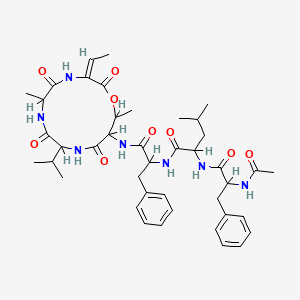



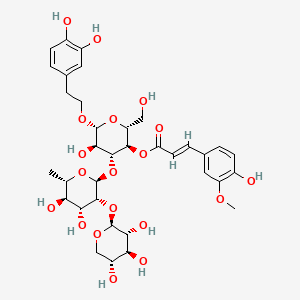
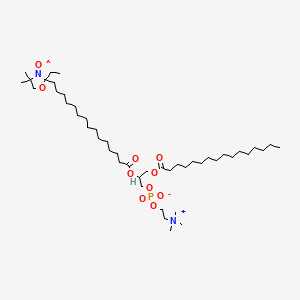
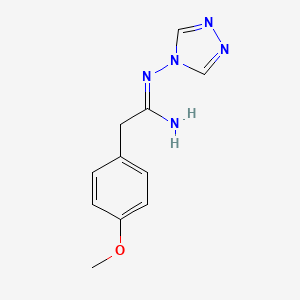
![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
